molecular formula C20H16BrN3O2S B4550241 5-(2-bromobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606956-07-4

5-(2-bromobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B4550241
CAS No.: 606956-07-4
M. Wt: 442.3 g/mol
InChI Key: NWZVZSHCZJRDMG-SFQUDFHCSA-N
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Description

5-(2-bromobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a synthetic organic compound characterized by a fused thiazole-triazole heterocyclic core. This structure is substituted with a 2-bromobenzylidene group at position 5 and a 4-propoxyphenyl group at position 2 (Figure 1). The molecular formula is estimated as C₂₃H₁₈BrN₃O₂S (based on analogous compounds in , adjusted for substituents), with a molecular weight of ~480.38 g/mol.

The thiazolo-triazole scaffold is known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique substitution pattern of this compound distinguishes it from other derivatives in its class, warranting detailed comparative analysis.

Properties

CAS No.

606956-07-4

Molecular Formula

C20H16BrN3O2S

Molecular Weight

442.3 g/mol

IUPAC Name

(5E)-5-[(2-bromophenyl)methylidene]-2-(4-propoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H16BrN3O2S/c1-2-11-26-15-9-7-13(8-10-15)18-22-20-24(23-18)19(25)17(27-20)12-14-5-3-4-6-16(14)21/h3-10,12H,2,11H2,1H3/b17-12+

InChI Key

NWZVZSHCZJRDMG-SFQUDFHCSA-N

SMILES

CCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CC=C4Br)SC3=N2

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=CC=C4Br)/SC3=N2

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CC=C4Br)SC3=N2

Origin of Product

United States

Biological Activity

The compound 5-(2-bromobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a member of the thiazolo[3,2-b][1,2,4]triazole family. Its unique structural features suggest significant potential for various biological activities. This article will explore its biological activities based on available research findings and data.

Structural Characteristics

The compound's structure can be represented as follows:

  • Molecular Formula : C20_{20}H16_{16}BrN3_3O2_2S
  • Key Functional Groups :
    • Bromobenzylidene moiety at the 5-position
    • Propoxyphenyl group at the 2-position

This combination of substituents contributes to its reactivity and potential biological effects.

Antimicrobial Properties

Research indicates that compounds within the thiazolo[3,2-b][1,2,4]triazole class exhibit antimicrobial properties. Specifically, studies have shown that derivatives similar to This compound can inhibit the growth of various bacterial strains. The bromine atom enhances the compound's ability to penetrate bacterial membranes.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.
  • Case Studies :
    • A study demonstrated that a structurally similar compound reduced tumor growth in xenograft models by inhibiting angiogenesis and promoting apoptosis.

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Data Table on Biological Activities

Activity TypeMechanism/EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Interaction Studies

Understanding how This compound interacts with biological targets is crucial for elucidating its mechanisms of action. Interaction studies may include:

  • Molecular Docking Studies : To predict binding affinities to specific receptors or enzymes.
  • In Vitro Assays : To evaluate its effects on cell lines representing various diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 5-(2-bromobenzylidene)-2-(4-propoxyphenyl)thiazolo-triazol-6-one, it is compared to structurally related thiazolo-triazole derivatives (Table 1). Key structural variations include substituent positions, halogenation, and alkoxy chain lengths, which critically influence chemical reactivity and biological activity.

Table 1: Structural and Functional Comparison of Thiazolo-Triazole Derivatives

Compound Name Substituents (Position) Biological Activity Key Findings
Target Compound : 5-(2-bromobenzylidene)-2-(4-propoxyphenyl)thiazolo-triazol-6-one 5 : 2-bromobenzylidene
2 : 4-propoxyphenyl
Under investigation (predicted: anticancer, antimicrobial) Enhanced lipophilicity due to propoxy chain; steric hindrance from 2-bromo may reduce receptor binding kinetics
5-(4-Methoxybenzylidene)-2-(4-bromophenyl)thiazolo-triazol-6-one
()
5 : 4-methoxybenzylidene
2 : 4-bromophenyl
Antimicrobial, Anticancer 4-Bromo and 4-methoxy groups enhance planar binding to DNA topoisomerases
(5Z)-2-(3-chlorophenyl)-5-(4-fluorobenzylidene)thiazolo-triazol-6-one
()
5 : 4-fluorobenzylidene
2 : 3-chlorophenyl
Anticancer, Anti-inflammatory Fluorine’s electronegativity improves metabolic stability; synergistic activity against COX-2
(5Z)-2-(4-butoxyphenyl)-5-(2,5-dimethoxybenzylidene)thiazolo-triazol-6-one
()
5 : 2,5-dimethoxybenzylidene
2 : 4-butoxyphenyl
Antifungal, Anticancer Dimethoxy groups increase π-π stacking; butoxy chain improves solubility in lipid membranes
5-(Furan-2-ylmethylene)thiazolo-triazol-6-one
()
5 : Furan-2-ylmethylene
2 : Unsubstituted
Anticancer (in vitro) Heteroaromatic furan enhances intercalation with DNA; IC₅₀ = 8.2 µM against MCF-7 cells

Structural Analysis

  • Halogenation Effects : The 2-bromobenzylidene group in the target compound introduces steric hindrance compared to para-substituted analogs (e.g., 4-bromo in ). This may reduce binding affinity to enzymes requiring planar interaction but could mitigate off-target toxicity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(2-bromobenzylidene)-2-(4-propoxyphenyl)thiazolo-triazolone, and what factors influence yield optimization?

  • Methodological Answer : Multi-step synthesis typically involves condensation of substituted benzaldehyde derivatives with thiazolo-triazole precursors. Key steps include:

  • Knoevenagel condensation to form the benzylidene moiety (reaction of 2-bromobenzaldehyde with thiazolo-triazole core) .
  • Solvent selection (e.g., DMF or ethanol) and catalysts (e.g., piperidine) to enhance reaction efficiency .
  • Temperature control (reflux conditions) and purification via column chromatography to isolate the final product .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm regiochemistry and substituent positions .
  • FT-IR for identifying functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
  • X-ray crystallography (where applicable) to resolve Z/E isomerism in the benzylidene group .

Q. How is the compound screened for preliminary biological activity in academic research?

  • Methodological Answer :

  • Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Dose-response curves to determine IC₅₀ values, with positive controls (e.g., doxorubicin for anticancer studies) .

Advanced Research Questions

Q. How can computational modeling (e.g., QSAR, molecular docking) guide the optimization of this compound's bioactivity?

  • Methodological Answer :

  • QSAR analysis : Correlate substituent electronic effects (e.g., bromine’s electronegativity) with antimicrobial potency using software like MOE or Schrödinger .
  • Molecular docking : Simulate binding to targets (e.g., DNA gyrase for antibacterial activity) using AutoDock Vina; validate with experimental IC₅₀ data .
  • ADMET prediction : Tools like SwissADME to assess pharmacokinetic properties (e.g., logP for membrane permeability) .

Q. What strategies resolve contradictions in reported biological activity data across structurally similar derivatives?

  • Methodological Answer :

  • Comparative substituent analysis : Test halogen (Br vs. Cl) and alkoxy (propoxy vs. methoxy) effects on activity .
  • Assay standardization : Replicate experiments under identical conditions (e.g., pH, cell line passage number) .
  • Meta-analysis : Cross-reference data from analogs (e.g., 2-chloro-6-fluorobenzylidene derivatives) to identify trends .

Q. How can the synthesis be modified to enhance regioselectivity and reduce byproducts?

  • Methodological Answer :

  • Catalyst optimization : Use Lewis acids (e.g., ZnCl₂) to direct benzylidene formation .
  • Microwave-assisted synthesis : Reduce reaction time and improve yield compared to traditional reflux .
  • Protecting groups : Temporarily block reactive sites (e.g., triazole nitrogen) to prevent undesired side reactions .

Q. What advanced techniques elucidate the compound's interaction with biological targets (e.g., enzymes, DNA)?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to immobilized targets (e.g., topoisomerase II) .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
  • Fluorescence quenching assays : Monitor DNA intercalation using ethidium bromide displacement .

Q. How can derivatives of this compound be rationally designed to improve metabolic stability?

  • Methodological Answer :

  • Bioisosteric replacement : Substitute the propoxy group with metabolically stable groups (e.g., trifluoromethoxy) .
  • Prodrug strategies : Introduce ester moieties for controlled release in vivo .
  • Cytochrome P450 inhibition assays : Identify metabolic hotspots using human liver microsomes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-(2-bromobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Reactant of Route 2
Reactant of Route 2
5-(2-bromobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

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